molecular formula C15H17FN2O B7630128 N-(3-fluorophenyl)-3-azatricyclo[4.2.1.02,5]nonane-3-carboxamide

N-(3-fluorophenyl)-3-azatricyclo[4.2.1.02,5]nonane-3-carboxamide

Katalognummer B7630128
Molekulargewicht: 260.31 g/mol
InChI-Schlüssel: XHDYNCIABNEPHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-fluorophenyl)-3-azatricyclo[4.2.1.02,5]nonane-3-carboxamide, commonly known as JNJ-42165279, is a novel, selective, and potent antagonist of the orexin-2 receptor. Orexins are neuropeptides that regulate wakefulness, arousal, and appetite. The orexin system has been implicated in various disorders, including insomnia, narcolepsy, obesity, and addiction. Therefore, JNJ-42165279 has the potential to be a valuable tool for studying the orexin system and developing new therapies for these disorders.

Wirkmechanismus

JNJ-42165279 acts as a competitive antagonist of the orexin-2 receptor, blocking the binding of orexin-A and orexin-B to the receptor. The orexin-2 receptor is mainly expressed in the brain regions involved in regulating wakefulness and arousal, such as the hypothalamus, thalamus, and locus coeruleus. By blocking the orexin-2 receptor, JNJ-42165279 reduces the activity of the orexin system, leading to decreased wakefulness and increased sleep.
Biochemical and Physiological Effects:
JNJ-42165279 has been shown to have dose-dependent effects on sleep-wake behavior in various animal models. In rats, a single oral dose of JNJ-42165279 increased total sleep time and decreased wakefulness, without affecting the sleep architecture. In dogs, JNJ-42165279 induced a dose-dependent increase in non-REM sleep, with no significant effects on REM sleep or motor activity. These findings suggest that JNJ-42165279 has potential as a treatment for insomnia and other sleep disorders.

Vorteile Und Einschränkungen Für Laborexperimente

JNJ-42165279 has several advantages as a research tool, including its high selectivity for the orexin-2 receptor, good brain penetration, and long half-life. These properties make it suitable for studying the orexin system in vivo and for developing new therapies targeting this system. However, JNJ-42165279 also has some limitations, such as its moderate yield in synthesis, relatively high cost, and potential off-target effects at high doses.

Zukünftige Richtungen

JNJ-42165279 has opened up new avenues for research on the orexin system and its role in various disorders. Some possible future directions for studying JNJ-42165279 include:
1. Investigating the effects of JNJ-42165279 on other physiological and behavioral functions, such as appetite, addiction, and stress.
2. Developing new analogs of JNJ-42165279 with improved pharmacokinetic and pharmacodynamic properties.
3. Combining JNJ-42165279 with other drugs or therapies to enhance its efficacy or reduce its side effects.
4. Conducting clinical trials of JNJ-42165279 in patients with sleep disorders or other orexin-related disorders.
Conclusion:
JNJ-42165279 is a promising tool for studying the orexin system and developing new therapies for sleep disorders, obesity, addiction, and other conditions. Its high selectivity for the orexin-2 receptor, good brain penetration, and long half-life make it a valuable research tool, although its moderate yield in synthesis and potential off-target effects at high doses must be considered. Further research on JNJ-42165279 and its analogs is needed to fully understand its mechanisms of action and therapeutic potential.

Synthesemethoden

The synthesis of JNJ-42165279 has been described in detail in a patent application by Janssen Pharmaceutica. In brief, the synthesis involves the reaction of a fluorobenzene derivative with a bicyclic amine to form an intermediate, which is then converted to the final product by a series of steps, including carboxylation and amide formation. The overall yield of the synthesis is moderate but sufficient for research purposes.

Wissenschaftliche Forschungsanwendungen

JNJ-42165279 has been extensively studied in vitro and in vivo to evaluate its selectivity, potency, and pharmacokinetics. The compound has been shown to be highly selective for the orexin-2 receptor, with no significant activity against other receptors. It has also been found to have a long half-life and good brain penetration, which are desirable properties for a drug targeting the central nervous system.

Eigenschaften

IUPAC Name

N-(3-fluorophenyl)-3-azatricyclo[4.2.1.02,5]nonane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O/c16-11-2-1-3-12(7-11)17-15(19)18-8-13-9-4-5-10(6-9)14(13)18/h1-3,7,9-10,13-14H,4-6,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDYNCIABNEPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2N(C3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.